

A Comparative Analysis of AM-2099 and Clinically Tested Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics, given its critical role in pain signaling pathways. A gain-of-function mutation in the SCN9A gene, which encodes Nav1.7, can lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has spurred the development of numerous Nav1.7 inhibitors. This guide provides a comparative overview of the preclinical compound **AM-2099** and two clinically tested Nav1.7 inhibitors, PF-05089771 and Vixotrigine (also known as Raxatrigine), highlighting their performance based on available experimental data.

Introduction to the Compounds

AM-2099 is a potent and selective preclinical inhibitor of Nav1.7. Its development has been focused on achieving high selectivity to minimize off-target effects, a common challenge with sodium channel blockers.

PF-05089771, developed by Pfizer, was a highly selective Nav1.7 inhibitor that progressed to clinical trials. Despite promising preclinical data, it ultimately failed to meet its primary endpoints in a Phase II study for painful diabetic peripheral neuropathy.^{[1][2]}

Vixotrigine (Raxatrigine, BIIB074), developed by Biogen, was also investigated as a Nav1.7 inhibitor. However, further characterization revealed it to be a broad-spectrum sodium channel

blocker with activity against multiple Nav subtypes.^{[3][4]} Its clinical trial results in small fiber neuropathy have been mixed.^{[5][6]}

Quantitative Performance Comparison

The following tables summarize the available quantitative data for **AM-2099** and the clinically tested inhibitors, focusing on their potency and selectivity.

Table 1: In Vitro Potency (IC50) Against Human Nav1.7

Compound	hNav1.7 IC50 (μM)
AM-2099	0.16
PF-05089771	~0.011
Vixotrigine (use-dependent)	1.76 - 5.12

Table 2: Selectivity Profile Against Other Human Nav Channels

Compound	Nav1.1	Nav1.2	Nav1.3	Nav1.4	Nav1.5	Nav1.6	Nav1.8
AM-2099 (Fold Selectivity vs. Nav1.7)	Lower Selectivity	Lower Selectivity	>100	>100	>100	Lower Selectivity	>100
PF-05089771 (Fold Selectivity vs. Nav1.7)	~59	~11	>909	>909	>909	~16	>909
Vixotrigine (Use-dependent IC50 in μ M)	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12

Clinical Trial Outcomes

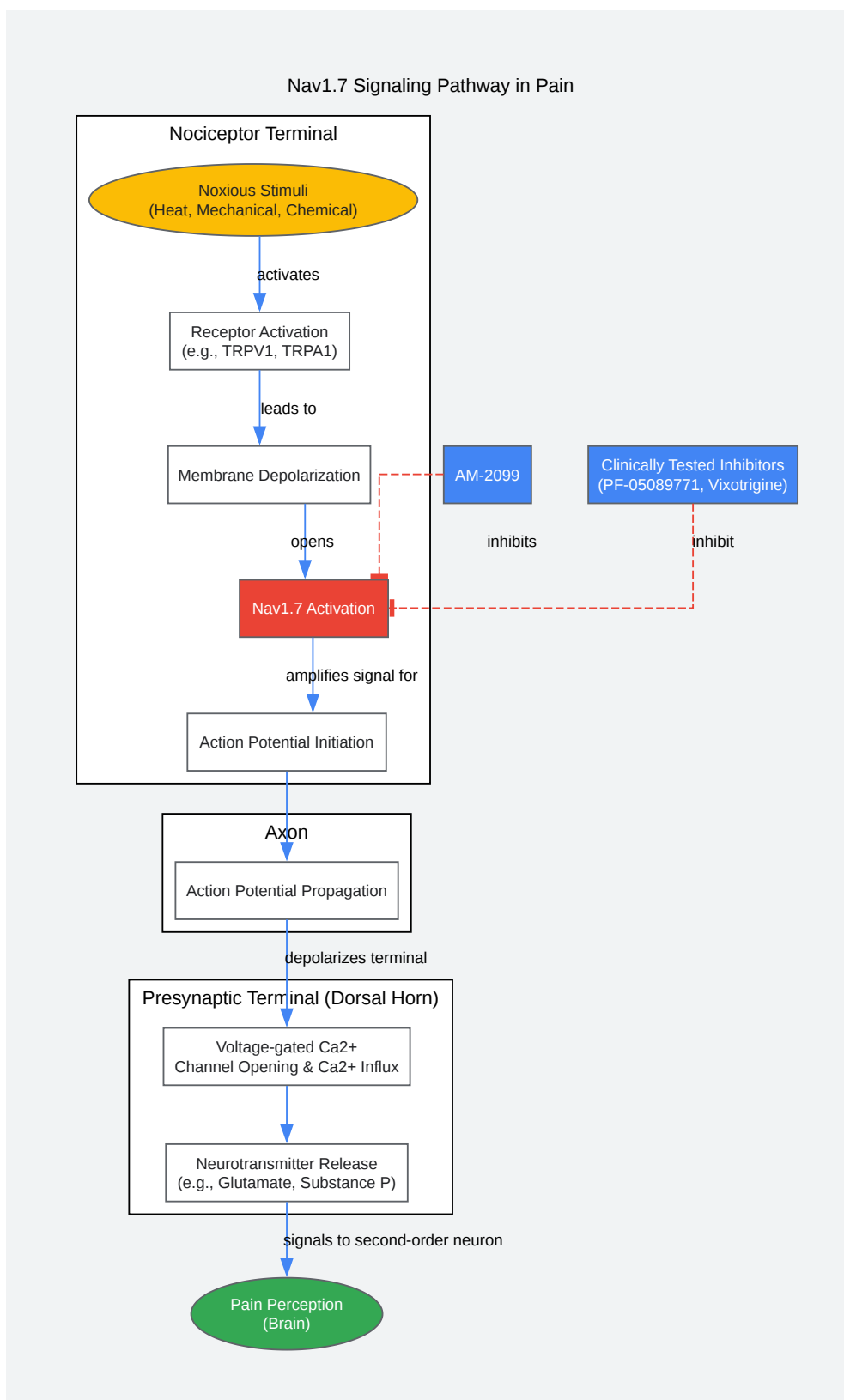
The clinical development of Nav1.7 inhibitors has been challenging, with several promising candidates failing to demonstrate efficacy in human trials.

PF-05089771: A Phase II clinical trial (NCT02215252) in patients with painful diabetic peripheral neuropathy was terminated due to a lack of efficacy.^{[7][8][9]} The study was a randomized, double-blind, placebo- and active-controlled trial.^[7]

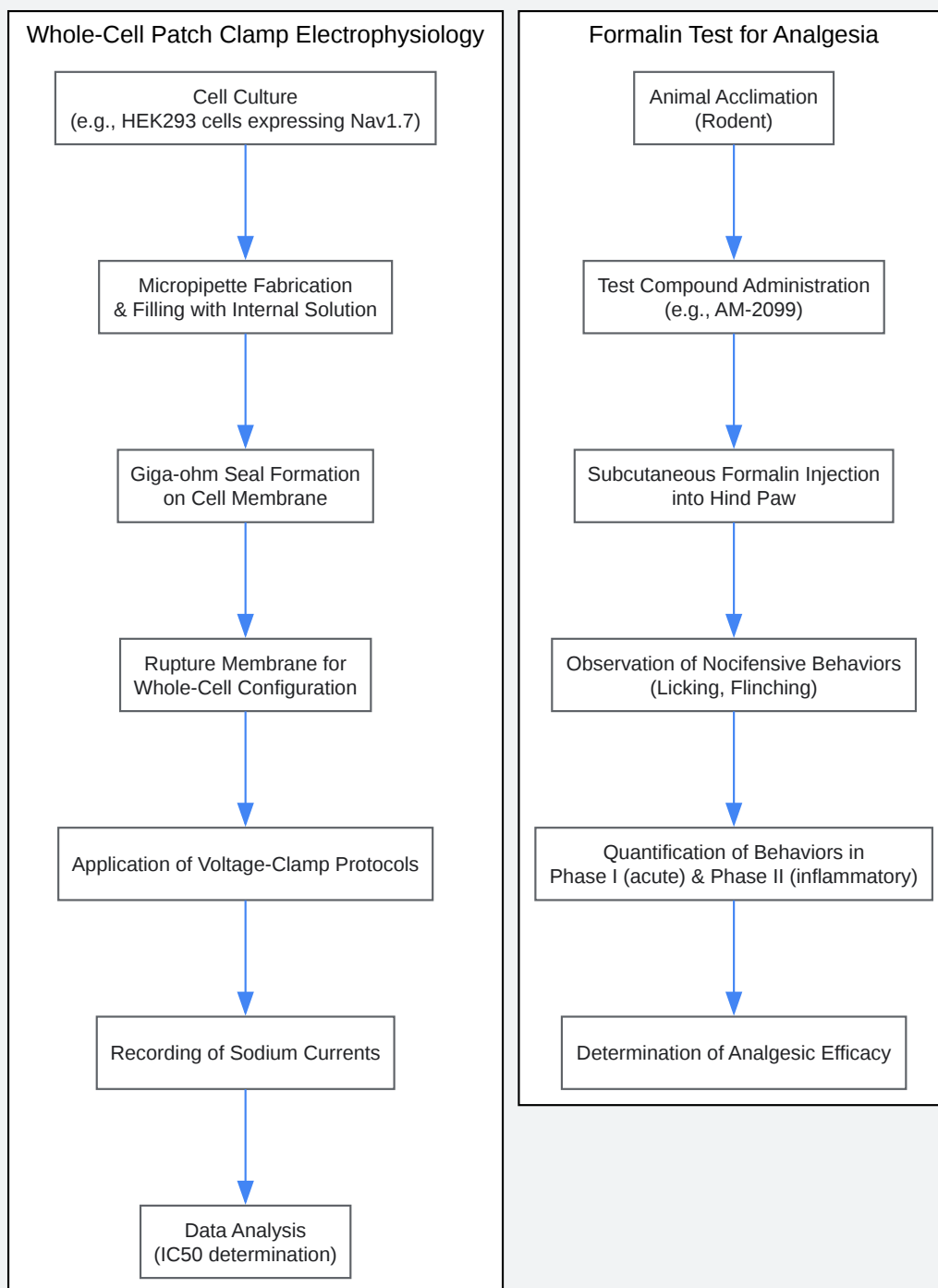
Vixotrigine (CONVEY Study): A Phase II, placebo-controlled, randomized withdrawal study (NCT03339336) in patients with small fiber neuropathy yielded mixed results.^{[10][11]} The lower dose (200mg twice daily) met the primary endpoint of a statistically significant reduction in the average daily pain score compared to placebo, while the higher dose (350mg twice daily) did not.^{[5][6]}

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Nav1.7 signaling pathway in pain and the workflows of key experimental protocols.



Key Experimental Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vixotrigine - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients - - Practical Neurology [practicalneurology.com]
- 7. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Clinical Trial To Evaluate PF-05089771 On Its Own And As An Add-On Therapy To Pregabalin (Lyrica) For The Treatment Of Pain Due To Diabetic Peripheral Neuropathy (DPN) [ctv.veeva.com]
- 9. | BioWorld [bioworld.com]
- 10. neurology.org [neurology.org]
- 11. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AM-2099 and Clinically Tested Nav1.7 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586077#how-does-am-2099-compare-to-clinically-tested-nav1-7-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com